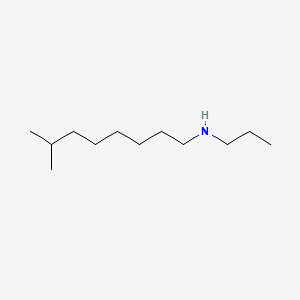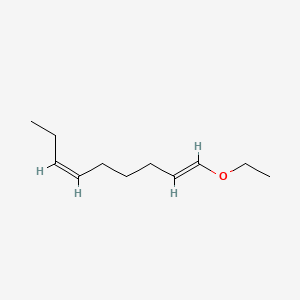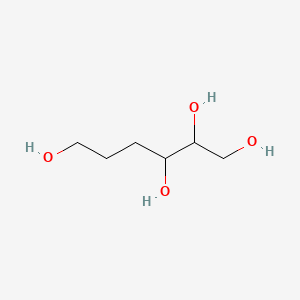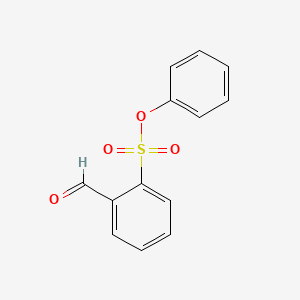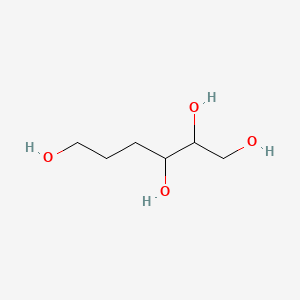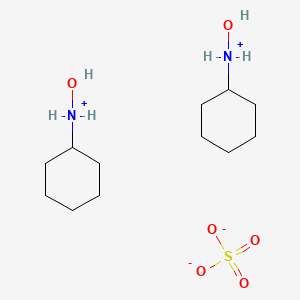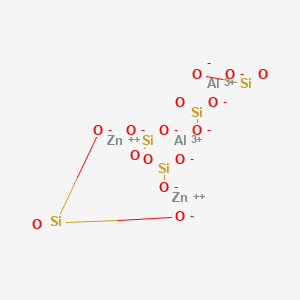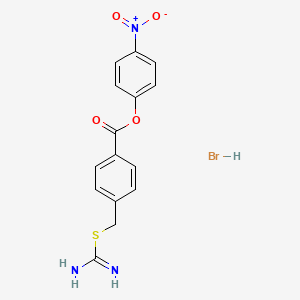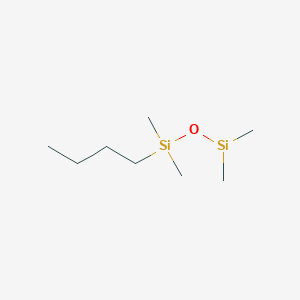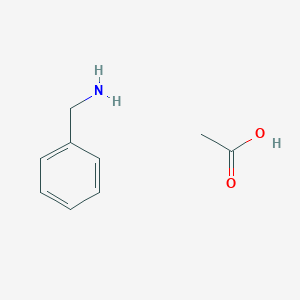
Methyl, chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl chloro, also known as chloromethane or methyl chloride, is an organic compound with the chemical formula CH₃Cl. It is a colorless, flammable gas with a faint, sweet odor. Methyl chloro is one of the simplest alkyl halides and is used in various industrial applications, including as a refrigerant, a solvent, and a chemical intermediate in the production of silicones and other chemicals .
Vorbereitungsmethoden
Methyl chloro can be synthesized through several methods:
Methanol and Hydrogen Chloride Reaction: One common method involves the reaction of methanol with hydrogen chloride gas. This reaction is typically carried out in the presence of a catalyst such as zinc chloride at elevated temperatures.
Methane Chlorination: Another method involves the direct chlorination of methane. This process requires high temperatures and the presence of a catalyst, such as ferric chloride, to facilitate the reaction.
Industrial Production: Industrially, methyl chloro is produced by the reaction of methanol with hydrogen chloride in the presence of a catalyst. .
Analyse Chemischer Reaktionen
Methyl chloro undergoes various chemical reactions, including:
Nucleophilic Substitution: Methyl chloro can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by another nucleophile. Common reagents for these reactions include hydroxide ions, ammonia, and amines.
Oxidation: Methyl chloro can be oxidized to form formaldehyde and formic acid. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Methyl chloro can be reduced to methane using reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl chloro has a wide range of scientific research applications:
Chemistry: In organic synthesis, methyl chloro is used as a methylating agent to introduce methyl groups into various organic molecules.
Biology: Methyl chloro is used in the study of biological methylation processes, which are important in gene expression and regulation.
Medicine: Methyl chloro derivatives are used in the synthesis of pharmaceuticals, including anesthetics and antiseptics.
Industry: Methyl chloro is used in the production of silicones, which are used in a variety of applications, including sealants, adhesives, and lubricants .
Wirkmechanismus
The mechanism of action of methyl chloro involves its ability to act as a methylating agent. It can transfer a methyl group to various nucleophiles, including DNA, proteins, and other biomolecules. This methylation can affect the function and activity of these molecules, leading to changes in cellular processes. The molecular targets and pathways involved in these effects depend on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
Methyl chloro can be compared with other alkyl halides, such as ethyl chloro and propyl chloro:
Ethyl Chloro (C₂H₅Cl): Ethyl chloro is similar to methyl chloro but has a longer carbon chain. It is also used as a solvent and chemical intermediate but has different physical properties, such as a higher boiling point.
Propyl Chloro (C₃H₇Cl): Propyl chloro has an even longer carbon chain and is used in similar applications. It also has different physical properties, such as a higher boiling point and density.
Uniqueness: Methyl chloro is unique due to its small size and high reactivity, making it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
6806-86-6 |
|---|---|
Molekularformel |
CH2Cl |
Molekulargewicht |
49.48 g/mol |
InChI |
InChI=1S/CH2Cl/c1-2/h1H2 |
InChI-Schlüssel |
WBLIXGSTEMXDSM-UHFFFAOYSA-N |
Kanonische SMILES |
[CH2]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



